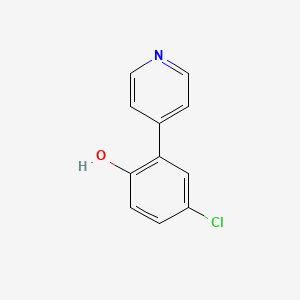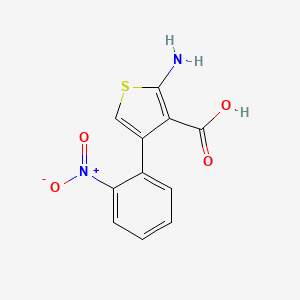
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and an aldehyde group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 4,5-dimethylthiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often incorporate advanced purification techniques like recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiophene derivatives, while oxidation and reduction reactions modify the functional groups present on the thiophene ring .
Scientific Research Applications
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the aldehyde group can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways .
Comparison with Similar Compounds
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde can be compared with other similar compounds, such as:
3-Bromo-4,5-dimethylthiophene-2-carbaldehyde: This compound has the bromine atom at the third position and the aldehyde group at the second position, leading to different reactivity and applications.
4-Bromo-2,5-dimethylthiophene-3-carbaldehyde: This compound has the bromine atom at the fourth position and the aldehyde group at the third position, which may result in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications in research and industry .
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
2-bromo-4,5-dimethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrOS/c1-4-5(2)10-7(8)6(4)3-9/h3H,1-2H3 |
InChI Key |
BUPLOOCSCVGSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)







![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)



![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)

